![molecular formula C20H24N2O4S B4239144 N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4239144.png)
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPSP, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. By inhibiting these enzymes, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a cardioprotective effect by reducing oxidative stress and inflammation in the heart.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide's antitumor properties make it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis for large-scale production, and developing new derivatives with improved potency and selectivity. In addition, further research is needed to fully understand the mechanisms of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and its potential side effects at high doses. Overall, the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has the potential to lead to the development of new and effective therapies for various diseases.
Scientific Research Applications
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess antitumor properties by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-12-6-5-8-16(19)14-21-20(23)17-9-7-13-22(15-17)27(24,25)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKCFCKNMSVBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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